![molecular formula C13H9ClF3N B1410287 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine CAS No. 1261547-75-4](/img/structure/B1410287.png)
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
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Overview
Description
“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound with the CAS Number: 1261547-75-4 and a linear formula of C13H9ClF3N . It has a molecular weight of 271.67 . The IUPAC name for this compound is 2-chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ylamine .
Molecular Structure Analysis
The InChI code for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is 1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 .Physical And Chemical Properties Analysis
“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group in 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine is a common pharmacophore in drug design due to its lipophilic nature and ability to enhance binding affinity through strong dipole-dipole interactions. This compound can serve as an intermediate in synthesizing various pharmaceuticals, including kinase inhibitors, antiviral drugs, and anti-inflammatory agents . Its unique structure allows for the creation of novel molecules with potential therapeutic benefits.
Agrochemicals
In the agrochemical industry, compounds like 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine are valuable for developing new pesticides and herbicides. The trifluoromethyl group can improve the biological activity of these compounds, making them more effective at lower dosages, which is beneficial for reducing environmental impact .
Electronics
Fluorinated organic compounds are increasingly important in electronics for their high thermal stability and unique electronic properties2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine could be utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) or as part of liquid crystals for display technologies .
Catalysis
The compound’s structural motif can be used to develop new catalysts or ligands in transition metal-catalyzed reactions. Its ability to stabilize reactive intermediates and influence reaction pathways makes it a candidate for creating more efficient and selective catalyst systems .
Material Science
In material science, 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine can contribute to the development of advanced materials with unique properties, such as high resistance to solvents and chemicals, or materials with specific refractive indices for optical applications .
Chemical Synthesis
As a building block in organic synthesis, this compound can be used to introduce the trifluoromethyl group into more complex molecules. Its reactivity allows for various functional group transformations, which can lead to the synthesis of a wide array of organic compounds with potential applications across different fields of chemistry .
Safety and Hazards
Future Directions
While specific future directions for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” were not found in the search results, it is noted that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity .
Biochemical Pathways
The presence of the trifluoromethyl group can influence various biochemical processes .
Pharmacokinetics
The trifluoromethyl group in organic compounds can influence their physico-chemical behavior .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKQQRUPXQDTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine |
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